- A New Route to Phenols: Palladium-Catalyzed Cyclization and Oxidation of γ,δ-Unsaturated KetonesChemCatChem, 2016, 8(15), 2472-2475,
Cas no 90-43-7 (o-Hydroxybiphenyl)
O-phenylphenol (OPP), also known as 2-hydroxybiphenyl or 2-phenylphenol, is a white or light yellow or light red powder \ flake or block with a weak phenolic taste. Its melting point is 55.5~57.5 ℃, boiling point is 283 ~ 286 ℃ (0.1MPa), relative density is 1.213 (20 ℃), flash point is 123.9 ℃. It is slightly soluble in water, and easily soluble in organic solvents such as methanol \ acetone \ benzene \ xylene \ trichloroethylene \ dichlorobenzene. The sodium salt of o-phenylphenol is referred to as SOPP, It is white flakes or lumps or light red powder, very soluble in water< Br > on October 27, 2017, the list of carcinogens released by the international agency for research on cancer of the World Health Organization was preliminarily sorted out for reference, and o-phenylphenol was included in the list of three types of carcinogens< Br>
o-Hydroxybiphenyl structure
o-Hydroxybiphenyl
o-Hydroxybiphenyl Properties
Names and Identifiers
-
- 2-Phenylphenol
- Biphenyl-2-ol~2-Hydroxybiphenyl
- 2-Hydroxybiphenyl
- 2-Biphenylol
- O-HYDROXIDIPHENYL
- 1,1'-Biphenyl-2-ol
- orthohydroxydipbenyl
- Orthoxenol
- o-Xonal
- Biphenylol
- Dowicide 1
- Hydroxdiphenyl
- Hydroxy-2-phenylbenzene
- Hydroxybiphenyl
- OPP
- Phenylphenol
- Preventol O extra
- Remol TRF
- Torsite
- Tumescal OPE
- Xenol
- BIPHENYL-2-OL
- BIPHENYLOL-2
- HYDROXY-(2-PHENYL)BENZENE
- FEMA 3959
- DOWICIDE 1(R)
- 2-DIPHENYLOL
- 2-HYDROXYDIPHENYL
- Ortho Phenylphenol
- o-Hydroxydiphenyl
- o-Phenylphenol
- [1,1’-biphenyl]-2-ol
- [1,1'-biphenyl]-2-ol
- 1-hydroxy-2-phenyl-benzene
- 2-HYDR
- 2-phenyl-phenol
- Dowcide 1
- Nectryl
- o-hydroxybiphenyl
- o-Phenylphenol100µg
- ortho-phenyl-phenol
- Ortho-Phenylphenol
- ORTHO-PHENYLPHENOL,SODIUMSALT
- o-Xenol
- AKOS BAR-1742
- 2-Biphenylol (8CI)
- 2-Hydroxy-1,1′-biphenyl
- Anthrapole 73
- Britewood S
- Decco OPP 20
- Invalon OP
- NSC 1548
- o-Biphenylol
- o-Diphenylol
- O-PP
- Preventol 3041
- Tetrosin OE
- Tetrosin OE-N
- all-trans-octaprenyl pyrophosphate
- all-trans-Octaprenyl diphosphate
- octaprenyl diphosphate
- Farnesylfarnesylgeraniol
- (2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-OCTAMETHYLDOTRIACONTA-2,6,10,14,18,22,26,30-OCTAENYL TRIHYDROGEN DIPHOSPHATE
- +Expand
-
- MFCD00002208
- LLEMOWNGBBNAJR-UHFFFAOYSA-N
- 1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
- OC1C(C2C=CC=CC=2)=CC=CC=1
- 606907
Computed Properties
- 170.07300
- 1
- 1
- 1
- 170.073
- 13
- 149
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 3
- 0
- 20.2A^2
Experimental Properties
- 3.05920
- 20.23000
- 7304
- 1.6188 (estimate)
- 0.7 g/L (20 ºC)
- 282 °C(lit.)
- 57-59 °C (lit.)
- 7 mmHg ( 140 °C)
- Fahrenheit: 255.2 ° f
Celsius: 124 ° c - 3959 | 2-PHENYLPHENOL
- Soluble in ethanol, acetone, benzene,sodium hydroxide, chloroform, acetonitrile, toluene, hexane, ligroin, ethyl ether, pyridine, ethylene glycol, isopropanol, glycol ethers and polyglycols.
- The precipitates from petroleum ether are white to light yellow or light pink needle shaped crystals or crystalline powders, with an odor similar to phenol
- 7 (0.1g/l, H2O, 20℃)
- Stable. Combustible. Incompatible with strong oxidizing agents, halogens.
- Insoluble in water, soluble in ethanol \ acetone \ isopropanol \ ether \ benzene and alkali solutions
- Hygroscopic
- 10.01(at 25℃)
- 1.213
o-Hydroxybiphenyl Security Information
- GHS07 GHS09
- DV5775000
- 2
- 9
- S22-S61
- III
- R36/37/38; R50
- Xi N
- UN 3077 9/PG 3
- H315,H319,H335,H400
- P261,P273,P305+P351+P338
- warning
- Store at room temperature
- III
- 36/37/38-50
- Warning
- Yes
- LD50 orally in rats: 2.48 g/kg (Hodge)
- 1.4-9.5%(V)
- 9
o-Hydroxybiphenyl Customs Data
- 2907199011
-
China Customs Code:
2907199011Overview:
2907199011. O-phenylphenol and its salts. VAT:17.0%. Tax refund rate:0.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907199011. xylenols and their salts. VAT:17.0%. Tax rebate rate:0.0%. Supervision conditions:S(import or export registration certificate for pesticides). MFN tariff:5.5%. General tariff:30.0%
o-Hydroxybiphenyl Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Potassium tert-butoxide Solvents: Decane ; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Reductive Cleavage of C-O Bond in Model Compounds of LigninChinese Journal of Chemistry, 2017, 35(6), 938-942,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Ethanol ; 30 min, 60 °C
1.2 Catalysts: 2497581-15-2 Solvents: Dimethyl sulfoxide ; 1 h, 60 °C
1.3 Reagents: Ethyl acetate , Water
1.2 Catalysts: 2497581-15-2 Solvents: Dimethyl sulfoxide ; 1 h, 60 °C
1.3 Reagents: Ethyl acetate , Water
Reference
- Insights into the Suzuki-Miyaura Reaction Catalyzed by Novel Pd-Carbene Complexes. Are Palladium-Tetra- carbene Entities the Key Active Species?ChemCatChem, 2020, 12(22), 5797-5808,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylsilane , Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Toluene ; reflux
Reference
- Dibenzofurane-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-3,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ; 4 min, rt
Reference
- Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanesJournal of Molecular Catalysis A: Chemical, 2012, 365, 15-23,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: Toluene ; 3 min, rt
1.2 Reagents: Triethylsilane ; 48 h, 120 °C
1.2 Reagents: Triethylsilane ; 48 h, 120 °C
Reference
- Selective, Nickel-Catalyzed Hydrogenolysis of Aryl EthersScience (Washington, 2011, 332(6028), 439-443,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; rt; 5 h, 70 °C
Reference
- TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and AnilinesJournal of the American Chemical Society, 2009, 131(31), 10844-10845,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 12 h, 120 °C
Reference
- Transition-metal-free synthesis of 2-arylphenol via SNAr reaction of dibenzothiophene dioxide with KOHTetrahedron Letters, 2023, 119,,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 h, 80 °C
Reference
- Homogeneous Palladium-Catalyzed Selective Reduction of 2,2'-Biphenols Using HCO2H as Hydrogen SourceSynthesis, 2021, 53(9), 1605-1618,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 24 h, 110 °C
Reference
- Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidationNature Communications, 2020, 11(1),,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Fullerene-C70 Solvents: Chloroform , Toluene ; 12 h, rt
Reference
- C70 Fullerene-Catalyzed Metal-Free Photocatalytic ipso-Hydroxylation of Aryl Boronic Acids: Synthesis of PhenolsAdvanced Synthesis & Catalysis, 2018, 360(10), 2013-2019,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium (PEG-coated mesoporous silica-supported) Solvents: Water ; 10 h, 50 °C
Reference
- A water-compatible, highly active and reusable PEG-coated mesoporous silica-supported palladium complex and its application in Suzuki coupling reactionsChemical Communications (Cambridge, 2006, (23), 2495-2497,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 20 min, 60 °C
Reference
- Suzuki-Miyaura reaction and solvent free oxidation of benzyl alcohol by Pd/nitrogen-doped CNTs catalystJournal of Materials Science, 2018, 53(23), 15817-15836,
o-Hydroxybiphenyl Raw materials
- Silane, ([1,1'-biphenyl]-2-yloxy)trimethyl-
- 6H-Dibenz[c,e][1,2]oxasilin, 6-(1,1-dimethylethyl)-6-phenyl-
- Dibenzofuran
- Dibenzothiophene
- 2-phenylcyclohexan-1-one
- Methanesulfonic acid, 1,1,1-trifluoro-, 2'-hydroxy[1,1'-biphenyl]-2-yl ester
- [1,1'-biphenyl]-2-ylboronic acid
- 2-Iodophenol
- Dibenz[c,e][1,2]oxathiin,6-oxide
- 2-Methoxybiphenyl
- Phenylboronic acid
o-Hydroxybiphenyl Related Literature
-
Rafa? Petrus,Piotr Sobota Dalton Trans. 2019 48 8193
-
Jiaxi Xu New J. Chem. 2023 47 5441
-
Pankaj Kumar Prajapati,Sandhya Saini,Suman L. Jain J. Mater. Chem. A 2020 8 5246
-
Ravindar Lekkala,Revathi Lekkala,Balakrishna Moku,K. P. Rakesh,Hua-Li Qin Org. Chem. Front. 2019 6 3490
-
Kazuhiro Higuchi,Takuhiro Tago,Yusuke Kokubo,Motoki Ito,Masanori Tayu,Shigeo Sugiyama,Tomomi Kawasaki Org. Chem. Front. 2018 5 3219
-
Mu-Jia Luo,Gui-Fen Lv,Yang Li,Jin-Heng Li Green Chem. 2021 23 2044
-
Shitao Duan,Yuanshuang Xu,Xinying Zhang,Xuesen Fan Chem. Commun. 2016 52 10529
-
Amit Kumar,Moh. Sattar,Ajay Verma,Ankit Dara,Sangit Kumar RSC Adv. 2015 5 44728
-
9. Adiabatic deprotonation as an important competing pathway to ESIPT in photoacidic 2-phenylphenolsLeandro D. Mena,D. M. A. Vera,Maria T. Baumgartner,Liliana B. Jimenez Phys. Chem. Chem. Phys. 2019 21 12231
-
Okoh Adeyi,Warren B. Cross,Gregory Forrest,Luke Godfrey,Eric G. Hope,Andrew McLeod,Amandeep Singh,Kuldip Singh,Gregory A. Solan,Yining Wang,Luka A. Wright Dalton Trans. 2013 42 7710